An In-depth Technical Guide to 2,5-Difluoro-4-benzyloxyphenylboronic acid
An In-depth Technical Guide to 2,5-Difluoro-4-benzyloxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,5-Difluoro-4-benzyloxyphenylboronic acid. This fluorinated organoboron compound is a valuable building block in modern organic synthesis, particularly for drug discovery and materials science, owing to the unique electronic properties conferred by its substituents.
Core Chemical Properties
While specific experimental data for 2,5-Difluoro-4-benzyloxyphenylboronic acid is not extensively published, the following table summarizes its key identifiers and computed properties. These are supplemented with data from structurally similar compounds to provide a reliable profile.
| Property | Value | Source |
| IUPAC Name | [4-(benzyloxy)-2,5-difluorophenyl]boronic acid | [1] |
| CAS Number | 1452574-01-4 | [1][2] |
| Molecular Formula | C₁₃H₁₁BF₂O₃ | [1] |
| Molecular Weight | 264.03 g/mol | Calculated |
| Canonical SMILES | OB(O)C1=CC(F)=C(OCC2=CC=CC=C2)C=C1F | [1] |
| InChI | InChI=1S/C13H11BF2O3/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | [1] |
| Physical Form | Solid (Predicted) | N/A |
| Storage Temperature | 2-8°C, Inert atmosphere | [3] |
Spectroscopic Data Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on both the difluorophenyl and benzyl rings. The protons on the difluorophenyl ring will exhibit complex splitting patterns due to H-F couplings. A characteristic signal for the benzylic (-CH₂-) protons and a typically broad singlet for the boronic acid (-B(OH)₂) protons are expected. |
| ¹³C NMR | Aromatic carbon signals will be observed, with those bonded to fluorine exhibiting large one-bond C-F coupling constants. The carbon atom attached to the boron will likely show a broad signal. |
| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms on the phenyl ring. |
| ¹¹B NMR | A single, broad signal characteristic of a trigonal planar boronic acid is anticipated. |
| IR (Infrared) | Characteristic peaks for O-H stretching (from the B(OH)₂ group, often broad), C-O-C (ether) stretching, C-F stretching, and aromatic C-H and C=C stretching. |
| Mass Spec. (MS) | The molecular ion peak corresponding to the compound's molecular weight would be expected, along with fragmentation patterns characteristic of the loss of benzyloxy and boronic acid groups. |
Applications in Research and Drug Development
2,5-Difluoro-4-benzyloxyphenylboronic acid is a prime candidate for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][4][5] This reaction is a fundamental tool for constructing biaryl and heteroaryl structures, which are common motifs in many pharmaceutical agents.
The strategic placement of fluorine atoms on the phenyl ring can significantly influence the parent molecule's properties.[6] Fluorine's high electronegativity can alter the acidity of the boronic acid, impact molecular conformation, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[6] These attributes are highly desirable in drug design, often leading to improved pharmacokinetic profiles, such as increased bioavailability and longer half-life.[6]
The benzyloxy group provides a bulky, lipophilic substituent and can serve as a protecting group for the phenol, which can be deprotected in later synthetic steps if a free hydroxyl group is desired.
Experimental Protocols
While specific protocols for 2,5-Difluoro-4-benzyloxyphenylboronic acid are not published, the following are detailed, representative methodologies for its synthesis and use in Suzuki-Miyaura coupling, adapted from established procedures for structurally similar compounds.[7][8]
Protocol 1: Synthesis via Grignard Reaction
This protocol outlines a plausible synthesis route starting from a brominated precursor.
Materials:
-
1-Bromo-4-(benzyloxy)-2,5-difluorobenzene (1.0 eq)
-
Magnesium (Mg) turnings (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one crystal, as initiator)
-
Triisopropyl borate (1.5 eq)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate or Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and an inert gas (Argon or Nitrogen) inlet.
-
Add magnesium turnings and a crystal of iodine to the flask.
-
Add enough anhydrous THF to cover the magnesium.
-
Dissolve 1-bromo-4-(benzyloxy)-2,5-difluorobenzene in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to initiate the reaction (indicated by heat and disappearance of the iodine color). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Slowly add triisopropyl borate dropwise, maintaining the temperature below -60 °C.
-
After the addition, allow the mixture to slowly warm to room temperature and stir overnight.[8]
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1N HCl until the solution is acidic (pH ~1-2).[7]
-
Stir the mixture vigorously for 30-60 minutes at room temperature to hydrolyze the borate ester.
-
Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it three times with ethyl acetate or diethyl ether.[7]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]
-
-
Purification:
-
The crude 2,5-Difluoro-4-benzyloxyphenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details a general procedure for coupling 2,5-Difluoro-4-benzyloxyphenylboronic acid with an aryl halide.
Materials:
-
Aryl or Heteroaryl Halide (e.g., Aryl Bromide) (1.0 eq)
-
2,5-Difluoro-4-benzyloxyphenylboronic acid (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a precatalyst like XPhos Palladacycle G2) (1-5 mol%)[6]
-
Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF/H₂O mixture)[1]
Procedure:
-
Reaction Setup:
-
To a Schlenk flask or a microwave vial, add the aryl halide, 2,5-Difluoro-4-benzyloxyphenylboronic acid, base, palladium catalyst, and ligand (if used).
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]
-
-
Solvent Addition:
-
Add the degassed solvent via syringe. If a biphasic system like Toluene/Water is used, ensure all components are thoroughly degassed.
-
-
Reaction:
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2-3 times).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
Purify the crude biaryl product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows involving 2,5-Difluoro-4-benzyloxyphenylboronic acid.
Caption: Workflow for the synthesis of 2,5-Difluoro-4-benzyloxyphenylboronic acid.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
No specific safety data sheet (SDS) is available for 2,5-Difluoro-4-benzyloxyphenylboronic acid. The following information is based on data for structurally related phenylboronic acids and fluorinated compounds.[9][10][11]
Hazard Identification:
-
H335: May cause respiratory irritation.[10]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
-
P264: Wash skin thoroughly after handling.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[9]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
First Aid Measures:
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with plenty of soap and water. If skin irritation persists, get medical advice.[9][11]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][11]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[10][11]
Handling and Storage:
-
Use only in a well-ventilated area, preferably in a fume hood.[9]
-
Avoid formation of dust and aerosols.[10]
-
Keep container tightly closed in a dry and well-ventilated place.[11]
-
Store under an inert atmosphere at refrigerated temperatures (2-8°C).
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Prevent product from entering drains.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 9. 2,4-Difluorophenylboronic acid(144025-03-6) 1H NMR spectrum [chemicalbook.com]
- 10. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 11. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
